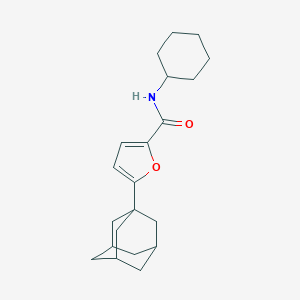
1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline is a chemical compound that has been widely used in scientific research. It belongs to the class of tetrazole-containing quinolines and has shown promising results in various biological assays.
Wirkmechanismus
The mechanism of action of 1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline involves the inhibition of various enzymes and receptors. It has been shown to inhibit the activity of protein kinase C by binding to its catalytic domain. Additionally, it has been reported to inhibit the activity of phosphodiesterase by binding to its active site. This compound has also been shown to inhibit the production of pro-inflammatory cytokines by macrophages.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory and antitumor properties. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines by macrophages. This compound has also been shown to inhibit the activity of protein kinase C and phosphodiesterase, which play crucial roles in cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline in lab experiments include its ability to inhibit various enzymes and receptors, its anti-inflammatory and antitumor properties, and its ability to inhibit the production of pro-inflammatory cytokines by macrophages. However, its limitations include its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research involving 1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline. One direction is to investigate its potential as an anticancer agent. Another direction is to study its effects on different cell signaling pathways. Additionally, its potential as a therapeutic agent for inflammatory diseases can be explored. Further research can also be conducted to improve its solubility in aqueous solutions and reduce its potential toxicity.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various biological assays. Its ability to inhibit various enzymes and receptors, its anti-inflammatory and antitumor properties, and its ability to inhibit the production of pro-inflammatory cytokines by macrophages make it a valuable compound for scientific research. Further research is needed to explore its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline involves the reaction of 2,6-dimethyl-4-nitrobenzenesulfonyl chloride with sodium azide in the presence of triethylamine to form 2,6-dimethyl-4-azido-benzenesulfonyl chloride. This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline in the presence of a palladium catalyst to form the desired product.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline has been extensively used in scientific research due to its ability to inhibit various enzymes and receptors. It has been shown to inhibit the activity of protein kinase C, which plays a crucial role in cell signaling pathways. Additionally, it has been reported to inhibit the activity of phosphodiesterase, which is involved in the regulation of intracellular levels of cyclic nucleotides. This compound has also been shown to have anti-inflammatory and antitumor properties.
Eigenschaften
Molekularformel |
C18H19N5O2S |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
1-[2,6-dimethyl-4-(tetrazol-1-yl)phenyl]sulfonyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C18H19N5O2S/c1-13-10-16(22-12-19-20-21-22)11-14(2)18(13)26(24,25)23-9-5-7-15-6-3-4-8-17(15)23/h3-4,6,8,10-12H,5,7,9H2,1-2H3 |
InChI-Schlüssel |
SURBWMKGKVUPTL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N2CCCC3=CC=CC=C32)C)N4C=NN=N4 |
Kanonische SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N2CCCC3=CC=CC=C32)C)N4C=NN=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino]butanoic acid](/img/structure/B299624.png)

![N-(2-phenoxyphenyl)-2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B299626.png)
![2-[[(5Z)-4-benzyl-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B299628.png)
![4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B299630.png)
![N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B299631.png)
![3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B299633.png)

![5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B299636.png)


![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299642.png)


